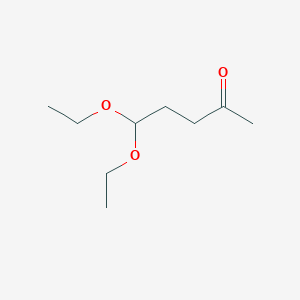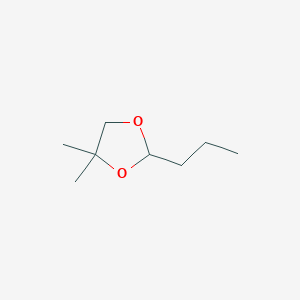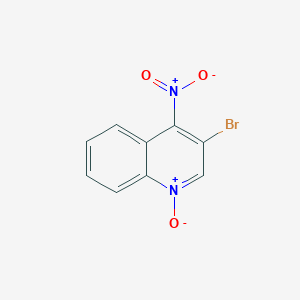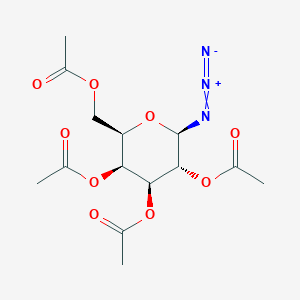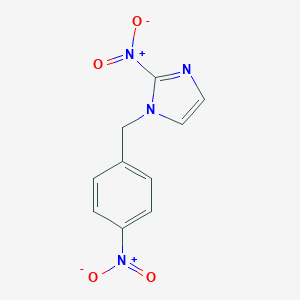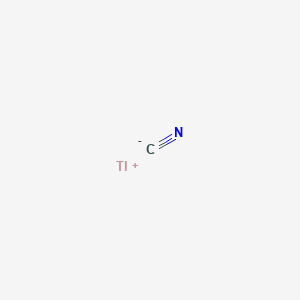
Thallous cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallous cyanide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is made up of thallium and cyanide, and it has been found to have unique properties that make it useful in a variety of laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Thallous cyanide has been used in a variety of scientific research applications, including as a reagent in chemical reactions, as a fluorescent probe for imaging studies, and as a potential treatment for certain types of cancer. One of the most promising areas of research for thallous cyanide is in the development of new imaging techniques for cancer diagnosis and treatment.
Wirkmechanismus
The mechanism of action of thallous cyanide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins within cells. This inhibition can lead to a variety of physiological and biochemical effects, including changes in cell metabolism and cell death.
Biochemische Und Physiologische Effekte
Thallous cyanide has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and proteins, changes in cell metabolism, and cell death. These effects can be useful in a variety of scientific research applications, particularly in the study of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of thallous cyanide is its unique properties, which make it useful in a variety of laboratory experiments. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for research on thallous cyanide, including the development of new imaging techniques for cancer diagnosis and treatment, the study of its potential as a treatment for other diseases, and the exploration of its unique properties for use in a variety of laboratory experiments.
In conclusion, thallous cyanide is a chemical compound that has been studied extensively for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Thallous cyanide has the potential to be a valuable tool in a variety of scientific research applications, particularly in the study of cancer and other diseases.
Synthesemethoden
Thallous cyanide can be synthesized through the reaction of thallium(I) sulfate with sodium cyanide. The reaction is typically carried out in an aqueous solution, and the resulting thallous cyanide can be purified through a variety of methods, including recrystallization and filtration.
Eigenschaften
CAS-Nummer |
13453-34-4 |
|---|---|
Produktname |
Thallous cyanide |
Molekularformel |
CNTl |
Molekulargewicht |
230.4 g/mol |
IUPAC-Name |
thallium(1+);cyanide |
InChI |
InChI=1S/CN.Tl/c1-2;/q-1;+1 |
InChI-Schlüssel |
VNJJMQRBCYQGFL-UHFFFAOYSA-N |
SMILES |
[C-]#N.[Tl+] |
Kanonische SMILES |
[C-]#N.[Tl+] |
Andere CAS-Nummern |
13453-34-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



